1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE
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Overview
Description
1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, an oxazole ring, and a pyrrolidine ring, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the oxazole ring and the coupling of the chlorophenyl groupThe final step involves the formation of the pyrrolidine ring and the coupling of the carboxamide group under specific reaction conditions .
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including proteins and enzymes, to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the oxazole or pyrrolidine rings.
This compound: Another similar compound with variations in the chlorophenyl group or the carboxamide moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-8-15(24-20-11)6-7-19-17(23)12-9-16(22)21(10-12)14-4-2-13(18)3-5-14/h2-5,8,12H,6-7,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSVJHVAJECAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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